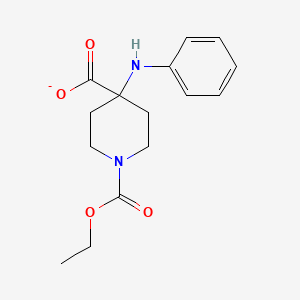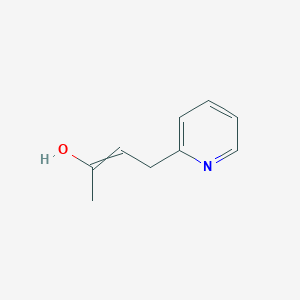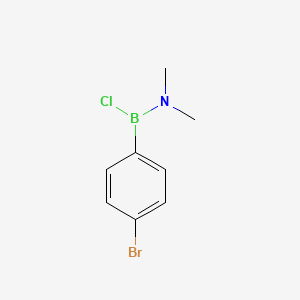![molecular formula C5H5N5O B14591060 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- CAS No. 61402-41-3](/img/structure/B14591060.png)
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino guanidine bicarbonate with trifluoroacetic acid, followed by a ring-expansion reaction with nitroacetonitrile . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of energetic materials due to its stability and energy release properties.
Industrial Chemistry: The compound is explored for its use in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT)
- 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT)
Uniqueness
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit superior stability, reactivity, or biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61402-41-3 |
|---|---|
Molekularformel |
C5H5N5O |
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
6-methyl-1H-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C5H5N5O/c1-3-4(11)10-2-6-8-5(10)9-7-3/h2H,1H3,(H,8,9) |
InChI-Schlüssel |
LSUZJWMYUMGJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2NN=CN2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


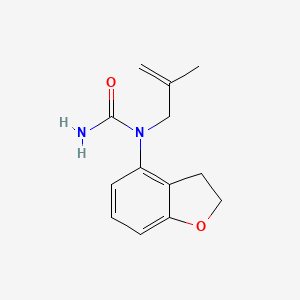


![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
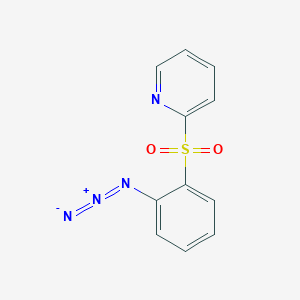


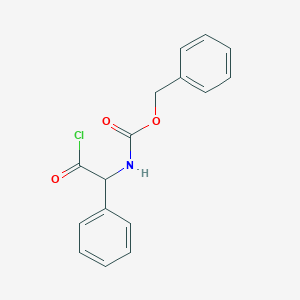
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
